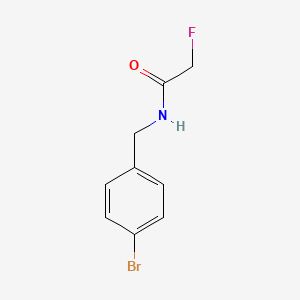
Acetamide, N-(p-bromobenzyl)-2-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(p-bromobenzyl)-2-fluoro- is an organic compound that belongs to the class of acetamides It is characterized by the presence of a p-bromobenzyl group and a fluorine atom attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(p-bromobenzyl)-2-fluoro- typically involves the reaction of p-bromobenzylamine with 2-fluoroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of Acetamide, N-(p-bromobenzyl)-2-fluoro- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(p-bromobenzyl)-2-fluoro- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the p-bromobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.
Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.
Reduction Reactions: Products include primary and secondary amines.
Scientific Research Applications
Acetamide, N-(p-bromobenzyl)-2-fluoro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(p-bromobenzyl)-2-fluoro- involves its interaction with specific molecular targets and pathways. The p-bromobenzyl group can interact with various enzymes and receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(p-chlorobenzyl)-2-fluoro-
- Acetamide, N-(p-iodobenzyl)-2-fluoro-
- Acetamide, N-(p-methylbenzyl)-2-fluoro-
Uniqueness
Acetamide, N-(p-bromobenzyl)-2-fluoro- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom further enhances its properties by increasing its lipophilicity and metabolic stability .
Properties
CAS No. |
24312-44-5 |
|---|---|
Molecular Formula |
C9H9BrFNO |
Molecular Weight |
246.08 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-fluoroacetamide |
InChI |
InChI=1S/C9H9BrFNO/c10-8-3-1-7(2-4-8)6-12-9(13)5-11/h1-4H,5-6H2,(H,12,13) |
InChI Key |
ZRGCGXABDWGNHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CF)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide]](/img/structure/B13424838.png)
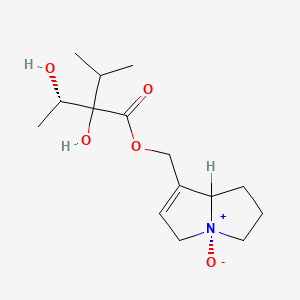
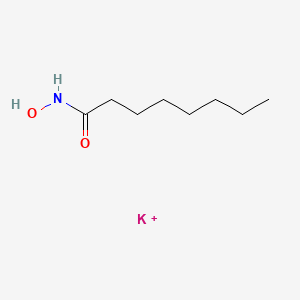
![(2Z,4E)-3-methyl-5-[(1R)-3,5,5-trideuterio-1-hydroxy-6,6-dimethyl-4-oxo-2-(trideuteriomethyl)cyclohex-2-en-1-yl]penta-2,4-dienoic acid](/img/structure/B13424865.png)
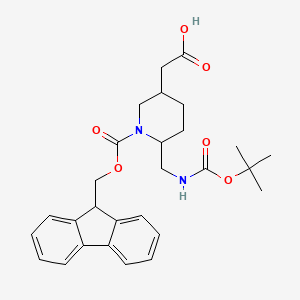
![[(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate](/img/structure/B13424873.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate](/img/structure/B13424880.png)


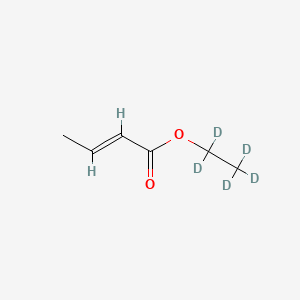
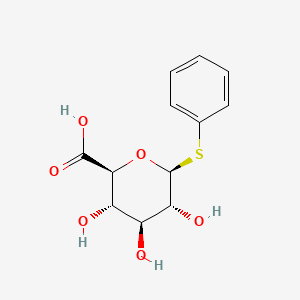
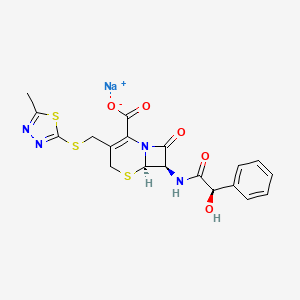
![sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13424911.png)

